8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline
Description
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-26(25,19-10-4-8-18-9-5-11-21-20(18)19)23-14-12-22(13-15-23)16-17-6-2-1-3-7-17/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDADFNBPZDWIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline typically involves multiple steps. One common method includes the reaction of quinoline derivatives with piperazine derivatives under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can be employed to form the piperazine ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated quinoline derivatives and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biological Activities
8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline has shown promising biological activities, making it a subject of interest in various research domains:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin, suggesting its potential as a broad-spectrum antibacterial agent .
Anticancer Potential
The compound has been evaluated for its anticancer properties against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, indicating potential therapeutic applications in oncology .
Antiviral Properties
Preliminary investigations suggest that this compound may possess antiviral activity. Its mechanism involves interaction with viral enzymes or receptors, potentially leading to the inhibition of viral replication.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated potent activity against multidrug-resistant strains with MIC values significantly lower than standard treatments. |
| Study B | Anticancer Evaluation | Showed inhibition of cell proliferation in breast and lung cancer cell lines, suggesting potential for further development as an anticancer agent. |
| Study C | Antiviral Research | Indicated possible efficacy against specific viral infections through enzyme inhibition mechanisms. |
Mechanism of Action
The mechanism of action of 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline can be compared with other quinoline derivatives, such as 8-hydroxyquinoline and its derivatives. While both compounds share a quinoline core, this compound has a unique piperazine and sulfonyl substitution, which imparts distinct biological activities and chemical properties . Other similar compounds include various substituted quinolines and piperazine derivatives, each with their own unique set of properties and applications .
Biological Activity
8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a sulfonyl group linked to a benzylpiperazine moiety. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A derivative of this compound exhibited significant antibacterial effects against various strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Inhibition zones measured 22 mm and 25 mm, respectively, indicating potent activity compared to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on several cancer cell lines, including HeLa cells. The mechanism appears to involve the disruption of cellular processes essential for cancer cell survival, potentially through DNA intercalation and inhibition of topoisomerase II .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The quinoline structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases, leading to reduced cancer cell viability .
Case Studies
- Antibacterial Efficacy :
- Anticancer Screening :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is essential.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 8-Hydroxyquinoline | Antimicrobial, Anticancer | DNA intercalation, enzyme inhibition |
| 4-Benzylpiperazine | Antidepressant | Serotonin receptor modulation |
| 7-Bromoquinolin | Anticancer | Topoisomerase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
